molecular formula (CH3)3COCH3<br>C5H12O<br>C5H12O B046794 tert-Butyl methyl ether CAS No. 1634-04-4

tert-Butyl methyl ether

Cat. No.: B046794
CAS No.: 1634-04-4
M. Wt: 88.15 g/mol
InChI Key: BZLVMXJERCGZMT-UHFFFAOYSA-N
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Description

Methyl tert-butyl ether, also known as tert-butyl methyl ether, is an organic compound with the chemical formula C₅H₁₂O. It is a volatile, flammable, and colorless liquid that is sparingly soluble in water. Methyl tert-butyl ether is primarily used as a fuel additive to increase the octane rating and knock resistance of gasoline, thereby reducing unwanted emissions .

Mechanism of Action

Target of Action

tert-Butyl methyl ether (MtBE) is primarily used as a fuel additive . Its primary targets are the engines of vehicles where it is used to increase the octane rating and knock resistance, and reduce unwanted emissions . It is also known to interact with the human body, particularly the respiratory system and the central nervous system .

Mode of Action

In engines, MtBE raises the oxygen content of gasoline, enhancing combustion efficiency and reducing the emission of pollutants . In the human body, MtBE is absorbed readily after inhalation exposure and ingestion, and is distributed rapidly in the organism . It is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism .

Biochemical Pathways

The metabolism of MtBE involves several biochemical pathways. Absorbed MtBE and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys . The substance is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism . tert-Butyl alcohol is metabolized only slowly and excreted with the urine or exhaled .

Pharmacokinetics

MtBE is absorbed readily after inhalation exposure and ingestion, and is distributed rapidly in the organism . Absorbed MtBE and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys . The substance is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism . tert-Butyl alcohol is metabolized only slowly and excreted with the urine or exhaled .

Result of Action

In engines, the result of MtBE’s action is an increase in the octane rating and knock resistance of gasoline, and a reduction in unwanted emissions . In the human body, single exposures to MtBE concentrations above 50 ml/m3 led to irritation of the mucous membranes of the upper respiratory tract and to adverse effects on the central nervous system . The acute toxicity of the substance was found to be low for all administration routes in experiments with various species of animal .

Action Environment

The action of MtBE is influenced by environmental factors. As a fuel additive, its efficacy is influenced by the conditions within the engine . In the human body, the effects of MtBE can be influenced by factors such as the concentration of the substance and the duration of exposure . In the environment, MtBE is a water-soluble and mobile compound that generates long pollution plumes in aquifers impacted by gasoline releases from leaking tanks .

Preparation Methods

Methyl tert-butyl ether is synthesized through the chemical reaction of methanol and isobutylene. Methanol is primarily derived from natural gas, where steam reforming converts light hydrocarbons into carbon monoxide and hydrogen. These gases then react in the presence of a catalyst to form methanol. Isobutylene can be produced through various methods, including the isomerization of n-butane into isobutane, which is then dehydrogenated to isobutylene .

Chemical Reactions Analysis

Methyl tert-butyl ether undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids like sulfuric acid and strong bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl tert-butyl ether has a wide range of scientific research applications:

Comparison with Similar Compounds

Methyl tert-butyl ether is often compared with other similar compounds, such as:

Methyl tert-butyl ether is unique in its widespread use as a fuel additive and its ability to improve the performance of gasoline engines while reducing emissions.

Properties

IUPAC Name

2-methoxy-2-methylpropane
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InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3
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InChI Key

BZLVMXJERCGZMT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OC
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Molecular Formula

C5H12O, Array
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DSSTOX Substance ID

DTXSID3020833
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Molecular Weight

88.15 g/mol
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Physical Description

Methyl tert-butyl ether appears as a colorless liquid with a distinctive anesthetic-like odor. Vapors are heavier than air and narcotic. Boiling point 131 °F. Flash point 18 °F. Less dense than water and miscible in water. Used as a octane booster in gasoline., Gas or Vapor; Liquid, A colorless liquid with a distinctive anesthetic-like odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless liquid with a distinctive anesthetic-like odor.
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Boiling Point

131.4 °F at 760 mmHg (USCG, 1999), 55.1 °C, 55 °C, 131.4 °F
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Flash Point

-14 °F (USCG, 1999), -14 °F, -80 °C, -28 °C c.c.
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Solubility

Solubility of water in methyl t-butyl ether: 1.5 g/100 g; unstable in acid solution, In water, 51,000 mg/L at 25 °C, 4.8 g/100 g in water, Soluble in water, Solubility in water 4wt%; solution of water in 1.3 wt%, Very soluble in ethanol, ethyl ether, Solubility in water, g/100ml at 20 °C: 4.2
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Density

0.7405 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7353 g/cu cm at 25 °C, Bulk density: 6.18 lb/gal, Relative density (water = 1): 0.7, 0.7405
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

250.0 [mmHg], VP: 245 mm Hg at 25 °C, 250 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 27
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Color/Form

Liquid, Colorless liquid

CAS No.

1634-04-4
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Melting Point

-164.2 °F (USCG, 1999), -108.6 °C, -109 °C, -164.2 °F
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Synthesis routes and methods

Procedure details

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Reaction Step One
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl methyl ether
Reactant of Route 2
Reactant of Route 2
tert-Butyl methyl ether
Reactant of Route 3
Reactant of Route 3
tert-Butyl methyl ether
Reactant of Route 4
Reactant of Route 4
tert-Butyl methyl ether
Reactant of Route 5
Reactant of Route 5
tert-Butyl methyl ether
Reactant of Route 6
Reactant of Route 6
tert-Butyl methyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.